Differential LAT1 Transporter Interaction Compared to N-Acetyl-Leucine
N-(Cyclohexylcarbonyl)leucine retains a quantifiable, albeit weak, inhibitory interaction with the L-type amino acid transporter 1 (LAT1), in contrast to N-acetyl-leucine which has been demonstrated to not be transported by and to switch away from LAT1. This difference is a key differentiator for LAT1-targeted studies [1][2].
| Evidence Dimension | LAT1 Transporter Interaction |
|---|---|
| Target Compound Data | IC50 = 112,000 nM (competitive inhibition of [14C]-L-leucine uptake in MCF7 cells) |
| Comparator Or Baseline | N-acetyl-L-leucine (no transport by LAT1, uses OAT1/OAT3) |
| Quantified Difference | Target compound is a weak LAT1 inhibitor; comparator does not utilize LAT1 for cellular uptake. |
| Conditions | Competitive inhibition assay in human MCF7 breast cancer cells, 5-min preincubation |
Why This Matters
For researchers studying LAT1-mediated transport or designing LAT1-targeted conjugates, N-(Cyclohexylcarbonyl)leucine provides a tool with known, albeit low, affinity for the transporter, whereas N-acetyl-leucine is functionally inert for this pathway.
- [1] BindingDB. BDBM50532382 CHEMBL2074957. IC50: 1.12E+5 nM for LAT1. Available at: https://www.bindingdb.org/bind/chemblsearch.jsp?chembl_id=CHEMBL2074957. View Source
- [2] Schlessinger, A., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Sci Rep, 11, 15812. doi: 10.1038/s41598-021-95261-5. View Source
